molecular formula C15H12N4O2S B14869638 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B14869638
M. Wt: 312.3 g/mol
InChI Key: NKKPJLNXVJXMGJ-UHFFFAOYSA-N
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Description

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative reacts with the pyridazinone core in the presence of a suitable catalyst.

    Acetamide Formation: The final step involves the acylation of the pyridazinone-thiophene intermediate with pyridine-4-yl acetic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.

    Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-(6-oxo-3-(pyridin-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its biological activity, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C15H12N4O2S/c20-14(17-11-5-7-16-8-6-11)10-19-15(21)4-3-12(18-19)13-2-1-9-22-13/h1-9H,10H2,(H,16,17,20)

InChI Key

NKKPJLNXVJXMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3

Origin of Product

United States

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